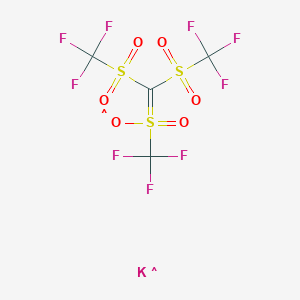
N-Boc-PEG3-benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-PEG3-benzyl ester: is a small molecule compound that contains several functional groups. It is a polyethylene glycol (PEG)-based linker that is widely used in drug research and development due to its unique properties. The compound is known for its potential in improving drug delivery and developing new biomaterials for various biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-PEG3-benzyl ester typically involves the reaction of polyethylene glycol with benzyl alcohol and tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under mild conditions to ensure the protection of the functional groups. The process can be summarized as follows:
Step 1: Polyethylene glycol is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form benzyl polyethylene glycol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-PEG3-benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to form the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Free amine.
Wissenschaftliche Forschungsanwendungen
N-Boc-PEG3-benzyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of N-Boc-PEG3-benzyl ester involves its ability to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol (PEG) unit improves the solubility and stability of the compound, while the benzyl ester group provides a site for further functionalization. The Boc group serves as a protecting group for amines, allowing for selective reactions and modifications .
Vergleich Mit ähnlichen Verbindungen
N-Boc-PEG2-benzyl ester: Contains two repeating units of ethylene glycol.
N-Boc-PEG4-benzyl ester: Contains four repeating units of ethylene glycol.
N-Boc-PEG-benzyl ester: A general term for similar compounds with varying lengths of polyethylene glycol units.
Uniqueness: N-Boc-PEG3-benzyl ester is unique due to its specific length of the polyethylene glycol unit (three repeating units), which provides an optimal balance between solubility, stability, and functionalization potential. This makes it particularly suitable for applications in drug delivery and biomaterials development .
Eigenschaften
IUPAC Name |
benzyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO7/c1-21(2,3)29-20(24)22-10-12-26-14-16-27-15-13-25-11-9-19(23)28-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMYFALEFXJINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B8132426.png)

![Dibenzo[f,h]quinazolin-2(1H)-one](/img/structure/B8132430.png)



![6-Bromo-8-hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8132449.png)


